molecular formula C13H10N4O2 B12907001 3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-36-2

3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12907001
CAS No.: 62052-36-2
M. Wt: 254.24 g/mol
InChI Key: NWLVIQOJNDLACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 62052-22-6) is a heterocyclic compound featuring a triazolopyridine core fused with a 6-methyl-1,3-benzodioxole moiety. Its molecular formula is C₁₂H₈N₄O₂ (molecular weight: 240.22 g/mol), with a polar surface area (PSA) of 62.06 Ų and a calculated logP (XlogP) of 1.8, indicating moderate lipophilicity . The benzodioxole substituent contributes electron-rich aromaticity, while the triazolopyridine scaffold mimics purine isosteres, making it a candidate for targeting enzymes like kinases .

Properties

CAS No.

62052-36-2

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-(6-methyl-1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H10N4O2/c1-8-5-11-12(19-7-18-11)6-10(8)17-13-9(15-16-17)3-2-4-14-13/h2-6H,7H2,1H3

InChI Key

NWLVIQOJNDLACN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N3C4=C(C=CC=N4)N=N3)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multi-step reactions. One common approach is the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves the use of aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Key Observations :

  • Polar Functional Groups: The 5-amino substituent in Compound 11 increases PSA (85.54 Ų), improving water solubility but possibly limiting blood-brain barrier penetration .
  • Benzodioxole vs.

Anticancer Activity

  • The compound 5,7-diamino-3-(3-trifluoromethylphenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile demonstrated selective activity against EKVX lung cancer cells (Growth Percentage, GP = 29.14%) with lower toxicity (HEK293 cells) than doxorubicin . In contrast, the benzodioxole-containing target compound lacks direct activity data but shares structural similarities with kinase inhibitors (e.g., PIM-1 kinase inhibitors in ).

Kinase Inhibition

  • 3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine (Compound 8) showed potent PIM-1 kinase inhibition (IC₅₀: 89 nM), attributed to the trifluoromethoxy group’s electron-withdrawing effects enhancing binding affinity . The target compound’s benzodioxole group may similarly engage in π-π stacking but lacks halogen-based electronic modulation.

Antiproliferative Mechanisms

  • Triazolopyridines with 6-cyano or 5-amino groups (e.g., Compound 11) exhibit altered hydrogen-bonding capabilities, critical for interactions with tubulin or kinase ATP-binding pockets . The target compound’s unsubstituted triazolopyridine core may limit such interactions unless modified.

Biological Activity

3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound notable for its unique structural features that combine a benzodioxole ring with a triazolopyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • CAS Number : 62052-36-2
  • Molecular Formula : C13H10N4O2
  • Molecular Weight : 254.24 g/mol
  • IUPAC Name : 3-(6-methyl-1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine

Structural Characteristics

The structure of this compound allows for diverse interactions with biological targets, which is crucial for its activity. The benzodioxole component is known for its influence on pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms such as:

  • Activation of caspases leading to programmed cell death.
  • Inhibition of cell proliferation by interfering with the cell cycle.

A notable study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)8
A549 (lung cancer)12

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies suggest that variations in the benzodioxole and triazolopyridine moieties can enhance or diminish activity against specific targets. For instance:

  • Substituents on the benzodioxole ring : Methyl or methoxy groups can enhance lipophilicity and improve receptor binding affinity.
  • Modifications on the triazole ring : Alterations here can affect enzyme inhibition potency.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Neurodegenerative Disease Models : In a study investigating compounds targeting adenosine receptors (A1R and A2AR), derivatives of this compound exhibited promising results in promoting neuronal survival and reducing neuroinflammation .
  • Synergistic Effects with Other Drugs : Research demonstrated that when combined with other therapeutic agents, this compound enhanced overall efficacy against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.